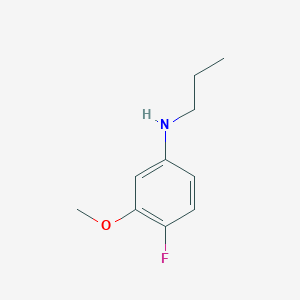

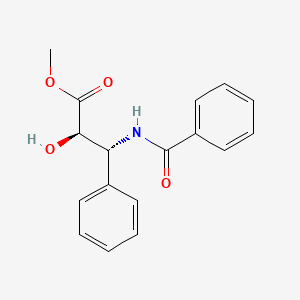

![molecular formula C10H13N5O4 B12066573 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is a nucleoside analog with significant biomedical applications. This compound is known for its potent antiviral properties, particularly against hepatitis B and HIV. Its structure comprises a pyrazolo[3,4-D]pyrimidine ring system attached to a deoxy-beta-D-ribofuranosyl sugar moiety, making it a unique and valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one typically involves the glycosylation of a pyrazolo[3,4-D]pyrimidine precursor with a protected ribofuranosyl halide. One common method includes:

Glycosylation: The sodium salt of a pyrazolo[3,4-D]pyrimidine derivative is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose under anhydrous conditions to form a glycosylated intermediate.

Deprotection: The intermediate is then subjected to ammonolysis to remove protecting groups, yielding the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound often involves large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, ensuring the compound can be produced in sufficient quantities for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine ring, potentially altering its electronic properties.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ribofuranosyl moiety, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the nucleoside, and various substituted analogs, each with potential unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it serves as a tool for studying nucleoside metabolism and the mechanisms of antiviral activity. Its incorporation into DNA or RNA can help elucidate the effects of nucleoside analogs on genetic material.

Medicine

Medically, 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is a potent antiviral agent. It has shown effectiveness against hepatitis B and HIV, making it a valuable component of antiviral therapies.

Industry

In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and modification are crucial for creating new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects by incorporating into viral DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts viral replication and reduces viral load. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

6-Amino-4-methoxy-2-(beta-D-ribofuranosyl)-2H-pyrazolo[3,4-D]pyrimidine: Another nucleoside analog with antitumor efficacy.

7-(2-C-methyl-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine: Known for its antiviral properties.

Uniqueness

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one is unique due to its specific structure, which combines a pyrazolo[3,4-D]pyrimidine ring with a deoxy sugar. This combination enhances its stability and efficacy as an antiviral agent, distinguishing it from other nucleoside analogs.

Properties

IUPAC Name |

6-amino-2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHMRNWTKQAINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)